

An In-Depth Technical Guide to 4-Propylphenol (CAS 645-56-7)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Propylphenol**

Cat. No.: **B1200801**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Propylphenol, with the CAS number 645-56-7, is an organic aromatic compound. It is characterized by a phenol ring substituted with a propyl group at the para position. This compound and its derivatives are of significant interest in various fields, including pharmaceuticals, flavorings, and as intermediates in chemical synthesis.^[1] Its biological activities, such as antioxidant and antimicrobial properties, have also been a subject of research.^[2] This guide provides a comprehensive overview of **4-propylphenol**, focusing on its chemical and physical properties, synthesis and purification, key experimental protocols, and potential biological activities.

Compound Identification and Properties

The fundamental identification and physicochemical properties of **4-propylphenol** are summarized in the tables below.

Table 1: Compound Identification

Identifier	Value
CAS Number	645-56-7[3]
IUPAC Name	4-propylphenol[3]
Synonyms	p-Propylphenol, 4-n-Propylphenol[3]
Molecular Formula	C ₉ H ₁₂ O[3]
SMILES	CCCC1=CC=C(C=C1)O[3]
InChI	InChI=1S/C9H12O/c1-2-3-8-4-6-9(10)7-5-8/h4-7,10H,2-3H2,1H3[3]

Table 2: Physicochemical Properties

Property	Value
Molecular Weight	136.19 g/mol [3]
Appearance	Colorless to yellow liquid
Melting Point	21-22 °C
Boiling Point	232-233 °C at 760 mmHg
Density	0.983 g/mL at 25 °C
Refractive Index	1.523 at 20 °C
Solubility	Soluble in alcohol; water solubility is approximately 1280 mg/L at 25 °C.

Synthesis and Purification

The primary route for the synthesis of **4-propylphenol** is the Friedel-Crafts alkylation of phenol. [1] This electrophilic aromatic substitution reaction can be carried out using an alkylating agent such as 1-propanol or propene in the presence of an acid catalyst.[1][4] Purification of the product is typically achieved through fractional distillation.[5][6]

Experimental Protocol: Synthesis of 4-Propylphenol via Friedel-Crafts Alkylation

This protocol describes a representative procedure for the synthesis of **4-propylphenol** using phenol and 1-propanol with an acid catalyst.

Materials:

- Phenol
- 1-Propanol
- Sulfuric acid (H_2SO_4) or a solid acid catalyst like Amberlyst-15^[7]
- Sodium bicarbonate ($NaHCO_3$) solution (saturated)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Dichloromethane or other suitable organic solvent

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol in an excess of 1-propanol. The excess alcohol can also serve as the solvent.
- Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid with stirring. Alternatively, a solid acid catalyst can be added.
- After the addition of the catalyst, remove the ice bath and heat the reaction mixture to reflux.
- Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Once the reaction is complete, cool the mixture to room temperature.
- Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases.

- Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane.
- Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Experimental Protocol: Purification by Fractional Distillation


Apparatus:

- Round-bottom flask
- Fractionating column (e.g., Vigreux column)[\[5\]](#)
- Distillation head with a thermometer
- Condenser
- Receiving flask
- Heating mantle
- Stir bar

Procedure:

- Assemble the fractional distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[\[5\]](#)
- Place the crude **4-propylphenol** in the round-bottom flask with a stir bar.
- Heat the flask gently using a heating mantle. The rise of the condensate ring up the fractionating column should be gradual to ensure good separation.[\[5\]](#)

- Collect the fractions that distill over at the boiling point of **4-propylphenol** (approximately 232-233 °C at atmospheric pressure). Lower boiling impurities will distill first.
- Monitor the temperature closely. A stable temperature during distillation indicates the collection of a pure fraction.[5]
- The purified **4-propylphenol** is collected in the receiving flask.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **4-propylphenol**.

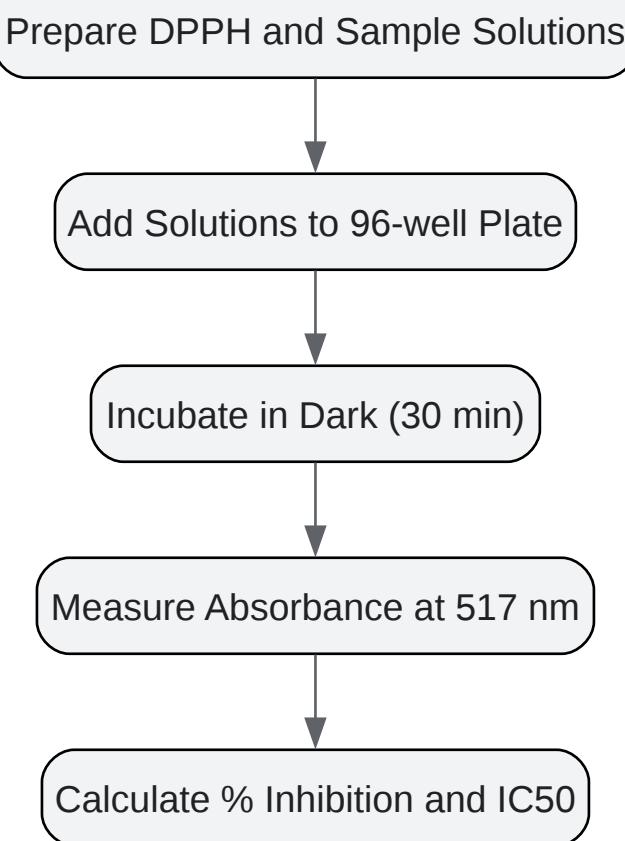
Biological Activity and Experimental Protocols

4-Propylphenol has been investigated for its potential biological activities, including antioxidant and antimicrobial effects.[2] It is also part of the broader class of alkylphenols that are studied for their endocrine-disrupting potential.

Antioxidant Activity

The antioxidant activity of phenolic compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[8][9]

Experimental Protocol: DPPH Radical Scavenging Assay


Materials:

- **4-Propylphenol**
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol or ethanol

- Positive control (e.g., Ascorbic acid or Trolox)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
- Prepare a series of dilutions of **4-propylphenol** and the positive control in methanol.
- In a 96-well microplate, add a specific volume of each sample dilution to the wells.
- Add the DPPH solution to each well.
- For the blank, use methanol instead of the sample solution.
- Incubate the plate in the dark at room temperature for 30 minutes.[\[10\]](#)
- Measure the absorbance of each well at approximately 517 nm using a microplate reader.
[\[11\]](#)
- The percentage of radical scavenging activity is calculated using the formula: % Inhibition =
$$[(\text{Absorbance of control} - \text{Absorbance of sample}) / \text{Absorbance of control}] \times 100$$
- The IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

[Click to download full resolution via product page](#)

Caption: Workflow for the DPPH antioxidant assay.

Antimicrobial Activity

The antimicrobial properties of **4-propylphenol** can be assessed by determining its Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[7][12][13]

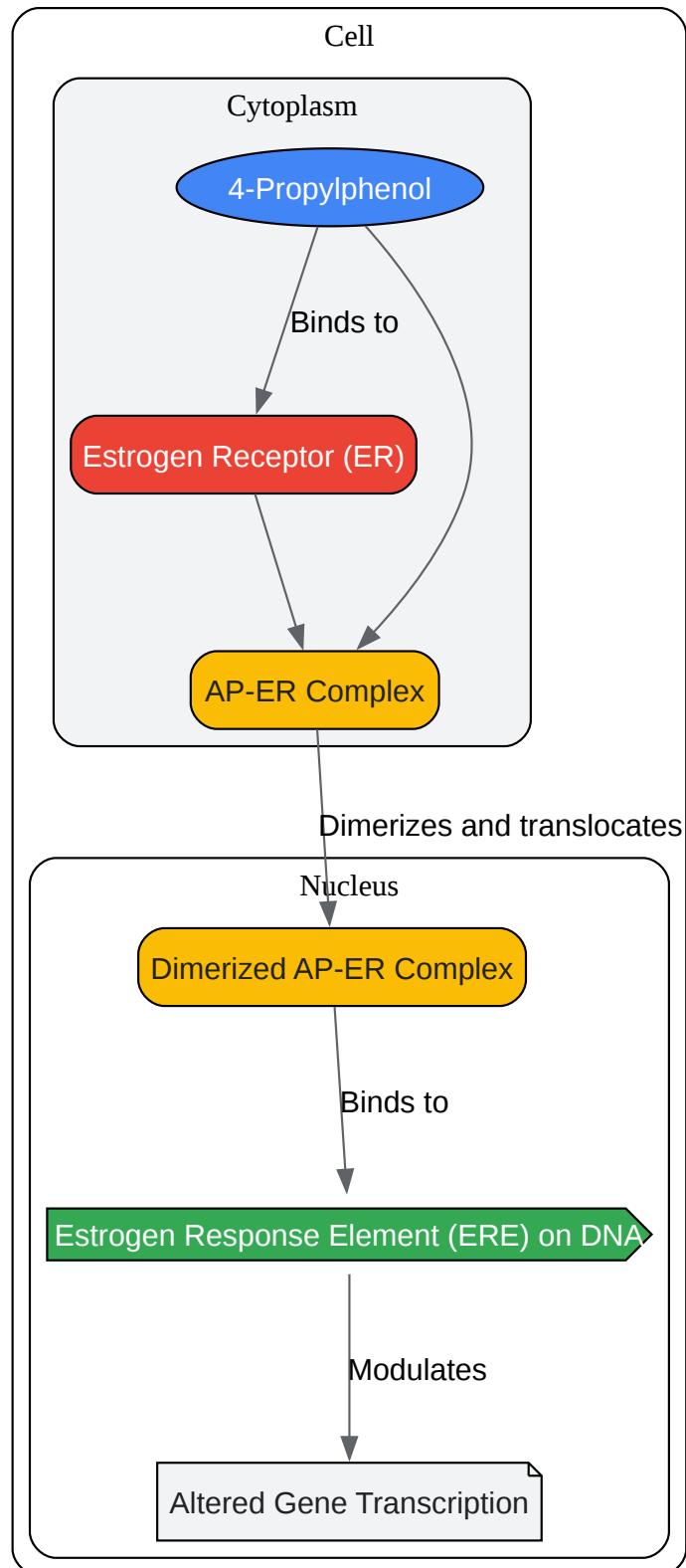
Experimental Protocol: Broth Microdilution for MIC Determination

Materials:

- **4-Propylphenol**
- Bacterial strain (e.g., *Staphylococcus aureus* or *Escherichia coli*)
- Appropriate broth medium (e.g., Mueller-Hinton Broth)

- Sterile 96-well microplates
- Spectrophotometer or microplate reader

Procedure:


- Prepare a stock solution of **4-propylphenol** in a suitable solvent (e.g., DMSO) and then dilute it in the broth medium.
- Perform serial two-fold dilutions of **4-propylphenol** in the wells of a 96-well microplate containing the broth medium.
- Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
- Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).
- Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
- After incubation, visually inspect the wells for turbidity or measure the optical density using a microplate reader.
- The MIC is the lowest concentration of **4-propylphenol** that completely inhibits the visible growth of the microorganism.[\[12\]](#)

Endocrine Disruption

Alkylphenols are a class of compounds known as potential endocrine disruptors.[\[14\]](#)[\[15\]](#) They can mimic the action of estrogen and interact with estrogen receptors (ERs), thereby potentially interfering with the endocrine system.[\[15\]](#)[\[16\]](#) The mechanism can involve both genomic and non-genomic pathways.[\[16\]](#)[\[17\]](#)

In the genomic pathway, the binding of an estrogenic compound to the estrogen receptor (ER α or ER β) in the cytoplasm leads to receptor dimerization.[\[17\]](#) This complex then translocates to the nucleus and binds to Estrogen Response Elements (EREs) on the DNA, which modulates the transcription of target genes.[\[18\]](#) Non-genomic pathways involve the activation of membrane-associated ERs, leading to rapid intracellular signaling cascades.[\[17\]](#)[\[19\]](#) A novel

proposed mechanism also suggests that alkylphenols can disrupt estrogen homeostasis through enzyme-mediated cross-coupling reactions with estrogens.[20]

[Click to download full resolution via product page](#)

Caption: Simplified genomic pathway of endocrine disruption by **4-propylphenol**.

Safety and Handling

4-Propylphenol is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye damage. It is also toxic to aquatic life with long-lasting effects.

Table 3: Hazard Information

Hazard Statement	Description
H302+H312+H332	Harmful if swallowed, in contact with skin or if inhaled.
H315	Causes skin irritation.
H318	Causes serious eye damage.
H335	May cause respiratory irritation.
H412	Harmful to aquatic life with long lasting effects.

Precautionary Measures:

- Wear protective gloves, protective clothing, eye protection, and face protection.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- Use only outdoors or in a well-ventilated area.
- Wash skin thoroughly after handling.
- Avoid release to the environment.

Conclusion

4-Propylphenol is a versatile aromatic compound with applications in various industries and is a subject of ongoing research due to its biological activities. This guide has provided a technical overview of its properties, synthesis, purification, and methods for evaluating its biological effects. The detailed protocols and diagrams are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. Adherence to appropriate safety protocols is essential when handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. jk-sci.com [jk-sci.com]
- 2. echemi.com [echemi.com]
- 3. 4-Propylphenol | C9H12O | CID 12580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Purification [chem.rochester.edu]
- 6. US3169101A - Purification of impure phenols by distillation with an organic solvent - Google Patents [patents.google.com]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of *Ficus religiosa* - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Endocrine-disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis [jcpjournal.org]

- 15. Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)—Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular mechanism(s) of endocrine-disrupting chemicals and their potent oestrogenicity in diverse cells and tissues that express oestrogen receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. Alkylphenols disrupt estrogen homeostasis via diradical cross-coupling reactions: A novel pathway of endocrine disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 4-Propylphenol (CAS 645-56-7)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1200801#4-propylphenol-cas-number-645-56-7-information>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com